molecular formula C12H18ClNO2 B2898009 3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride CAS No. 2375268-13-4

3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride

Cat. No.: B2898009
CAS No.: 2375268-13-4
M. Wt: 243.73
InChI Key: GBZGUZBFIUXFLF-UHFFFAOYSA-N
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Description

3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl. It is a hydrochloride salt of 3-(1-amino-2,2-dimethylpropyl)benzoic acid, which is characterized by the presence of an amino group and a benzoic acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amination reactions followed by purification processes to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoic acid moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-2,2-dimethylpropyl)benzoic acid
  • 2,2-Dimethylpropanoic acid
  • Benzoic acid derivatives

Uniqueness

3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride is unique due to its specific combination of an amino group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,3)10(13)8-5-4-6-9(7-8)11(14)15;/h4-7,10H,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZGUZBFIUXFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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